Ethyl 5-chlorothiazole-4-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 425392-45-6, establishing its unique identification within chemical databases. The molecular formula C6H6ClNO2S accurately represents the atomic composition, indicating the presence of six carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular arrangement yields a calculated molecular weight of 191.64 grams per mole, providing essential data for stoichiometric calculations and analytical determinations.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being ethyl 5-chloro-1,3-thiazole-4-carboxylate. Alternative nomenclature forms include this compound and 4-thiazolecarboxylic acid, 5-chloro-, ethyl ester, reflecting different naming approaches within chemical literature. The compound designation indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at position 4 of the thiazole ring, while the chlorine substituent occupies position 5. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(SC=N1)Cl provides a linear notation for computational applications and database searches.
Structural analysis reveals specific geometric and electronic characteristics that define the compound's chemical behavior. The International Chemical Identifier code InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 provides detailed connectivity information. Predicted collision cross section values demonstrate characteristic mass spectrometry fragmentation patterns, with the protonated molecular ion [M+H]+ exhibiting a mass-to-charge ratio of 191.98805 and a predicted collision cross section of 135.5 square angstroms. Additional adduct formations include sodium adducts [M+Na]+ at 213.96999 mass units and ammonium adducts [M+NH4]+ at 209.01459 mass units, providing analytical reference points for mass spectrometric identification.
Historical Development in Heterocyclic Chemistry
The historical development of thiazole chemistry provides essential context for understanding this compound within the broader evolution of heterocyclic compound research. Thiazole chemistry traces its foundational development to the pioneering work of Hofmann and Hantzsch, who established fundamental synthetic methodologies and structural principles. The Hantzsch synthesis, developed as a cornerstone method for thiazole construction, involves the cyclization of α-haloketones or α-halogenaldehydes with thioamides, creating the fundamental thiazole ring system that underlies compounds such as this compound. This synthetic approach demonstrated the feasibility of constructing complex heterocyclic systems through systematic organic transformations.
Subsequent contributions by Bogert and co-workers significantly expanded the field of thiazole chemistry through methodological innovations and structural investigations. Their research established critical understanding of thiazole reactivity patterns and functional group compatibility, laying groundwork for the development of substituted thiazole derivatives. Mills further advanced the field by establishing the importance of thiazole rings in cyanine dye systems, demonstrating practical applications for photographic sensitizers and expanding recognition of thiazole versatility. These historical developments created the scientific foundation necessary for the systematic exploration of functionalized thiazole compounds.
The evolution of thiazole chemistry continued through the development of sophisticated synthetic methodologies enabling precise structural modifications. Modern approaches to thiazole synthesis have incorporated one-pot cyclization reactions using pyruvic acid, elemental bromine, thiourea, and monohydric alcohols, demonstrating efficient pathways for thiazole carboxylate preparation. These synthetic advances have enabled the systematic exploration of halogenated thiazole derivatives, including chlorinated compounds such as this compound. The development of selective halogenation methods and ester formation techniques has provided synthetic chemists with precise tools for functional group installation and structural modification.
Contemporary research in thiazole chemistry reflects the accumulated knowledge from historical developments, enabling sophisticated molecular design approaches for targeted applications. The systematic understanding of thiazole electronic properties, reactivity patterns, and synthetic accessibility has facilitated the development of specialized derivatives with specific structural features. Modern thiazole research incorporates computational modeling, spectroscopic analysis, and systematic structure-activity relationship studies, building upon the foundational work established by early pioneers in the field. This historical progression demonstrates the continuous evolution of heterocyclic chemistry and the ongoing relevance of thiazole-based compounds in contemporary chemical research.
Structural Significance in Thiazole Derivatives
The structural significance of this compound emerges from its position within the broader family of thiazole derivatives and the specific molecular features that distinguish this compound class. Thiazole represents a fundamental five-membered heterocyclic system containing both sulfur and nitrogen atoms at positions 1 and 3, creating a unique electronic environment that influences molecular reactivity and biological activity. The thiazole ring system exhibits significant π-electron delocalization and aromatic character, evidenced by proton Nuclear Magnetic Resonance chemical shifts between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. This aromatic character contributes to the stability and reactivity patterns observed in thiazole derivatives.
The specific substitution pattern in this compound creates distinctive structural features that influence molecular properties and potential applications. The chlorine substituent at position 5 introduces electron-withdrawing effects that modify the electronic distribution within the thiazole ring system. This halogen substitution affects both the reactivity of the heterocyclic system and the overall molecular polarity, influencing solubility characteristics and intermolecular interactions. The electron-withdrawing nature of chlorine enhances the electrophilic character of adjacent carbon centers, potentially facilitating nucleophilic substitution reactions and other chemical transformations.
The ethyl carboxylate functionality at position 4 provides additional structural complexity and synthetic versatility. This ester group serves as both an electron-withdrawing substituent and a potential site for further chemical modification through hydrolysis, transesterification, or coupling reactions. The carboxylate moiety can participate in hydrogen bonding interactions and contributes to the overall molecular polarity, affecting solubility properties and biological interactions. The combination of halogen and ester substituents creates a molecule with multiple reactive sites, enabling diverse synthetic transformations and potential applications.
Comparative analysis with related thiazole derivatives reveals the significance of specific substitution patterns in determining molecular properties and applications. The presence of both chlorine and ethyl carboxylate substituents distinguishes this compound from simpler thiazole derivatives while maintaining the fundamental heterocyclic core structure. This substitution pattern enables participation in various chemical reactions including nucleophilic substitution, ester hydrolysis, and coupling reactions, providing synthetic pathways for the preparation of more complex molecular structures. The structural framework supports the development of thiazole-based hybrid compounds through molecular hybridization strategies that combine thiazole moieties with other bioactive fragments.
| Structural Feature | Influence on Properties | Chemical Significance |
|---|---|---|
| Thiazole Ring System | Aromatic character, π-electron delocalization | Provides stability and reactive sites |
| Chlorine Substituent (Position 5) | Electron-withdrawing effects, increased electrophilicity | Enhances reactivity toward nucleophiles |
| Ethyl Carboxylate Group (Position 4) | Polarity modification, hydrogen bonding capability | Enables further synthetic transformations |
| Combined Substitution Pattern | Unique electronic environment | Facilitates diverse chemical reactions |
The molecular architecture of this compound exemplifies the sophisticated structural design principles that characterize modern heterocyclic chemistry. The strategic placement of functional groups creates a compound with balanced reactivity and stability, suitable for both synthetic applications and potential biological investigations. The structural significance extends beyond individual molecular properties to encompass the compound's role as a synthetic intermediate and building block for more complex molecular architectures. This structural framework demonstrates the continued relevance of thiazole chemistry in contemporary chemical research and the ongoing development of heterocyclic compounds with specialized properties and applications.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZDBRUOMUDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729880 | |
| Record name | Ethyl 5-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425392-45-6 | |
| Record name | Ethyl 5-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-chlorothiazole-4-carboxylate | |
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Preparation Methods
General Synthetic Approaches
Two main synthetic strategies are employed for the preparation of ethyl 5-chlorothiazole-4-carboxylate:
- Halogenation of a pre-formed thiazole ring followed by esterification
- Construction of the thiazole ring with simultaneous introduction of halogen and carboxylate groups
These approaches are discussed in detail below.
Halogenation and Esterification of Pre-formed Thiazole Derivatives
This method begins with a thiazole derivative, typically 2-aminothiazole-4-carboxylate or related esters, which undergoes selective chlorination at the 5-position, followed by esterification to form the ethyl ester.
Chlorination of 2-Aminothiazole-4-carboxylate
- Reagents and Conditions:
Chlorination is performed using N-chlorosuccinimide or other chlorinating reagents in solvents such as acetonitrile. The reaction temperature is carefully controlled (e.g., room temperature to 60 °C) to achieve selective substitution at the 5-position of the thiazole ring. - Procedure Highlights:
The 2-aminothiazole-4-carboxylate is dissolved in acetonitrile, followed by slow addition of N-chlorosuccinimide. The mixture is stirred and warmed to 60 °C for several hours (e.g., 6 hours) until reaction completion is confirmed by TLC. The product is isolated by extraction, washing, drying, and recrystallization to yield 2-amino-5-chlorothiazole-4-carboxylate with high purity (up to 97%) and yields around 79%.
Diazotization and Bromination (for related brominated derivatives)
- In cases where bromination at the 2-position is required (e.g., ethyl 2-bromo-5-chlorothiazole-4-carboxylate), the 2-amino-5-chlorothiazole-4-carboxylate undergoes diazotization with sodium nitrite in dilute acid at low temperatures, followed by bromide addition. This step is carefully temperature-controlled to avoid side reactions.
Esterification
- Although the chlorination step often starts from the esterified form, esterification can be achieved by reacting the corresponding carboxylic acid derivative with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions. This step converts the carboxyl group into the ethyl ester, completing the synthesis of this compound.
Construction of the Thiazole Ring with Halogen and Ester Groups
An alternative approach involves building the thiazole ring from precursors containing sulfur, nitrogen, and halogen atoms, incorporating the chlorine atom and carboxylate functionality during ring formation.
Cyclization of Halogenated Precursors
- Starting Materials:
Thioamides containing halogen atoms and halogenated carbonyl compounds are used. - Reaction Conditions:
Under alkaline catalysis or other suitable conditions, intramolecular cyclization occurs, forming the thiazole ring with chlorine substitution at the 5-position and a carboxyl precursor group at the 4-position.
Detailed Synthetic Procedure Example (From Patent CN117777051B)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| S1 | Bromine + pyruvic acid + solvent, T1 controlled | Bromination of pyruvic acid, then addition of thiourea and monohydric alcohol (e.g., methanol) at T2 overnight to form 2-amino-5-chlorothiazole-4-carboxylic ester | Precipitate isolated after pH adjustment |
| S2 | N-chlorosuccinimide in acetonitrile, 25-60 °C (T3) | Chlorination of 2-aminothiazole-4-carboxylate to 2-amino-5-chlorothiazole-4-carboxylate | 79% yield, 97% purity after recrystallization |
| S3 | Diazotization with sodium nitrite in dilute acid at T4 and T5, catalyst and bromide addition | Diazotization-bromination to 2-bromo-5-chlorothiazole-4-carboxylate | Post-treatment yields high purity product |
This multi-step method allows for selective halogenation and esterification, providing a robust route to this compound derivatives.
Analytical and Research Findings
- Purity and Yield:
Reactions involving N-chlorosuccinimide chlorination followed by extraction and recrystallization yield products with purity exceeding 95% and yields typically between 70-80%. - Reaction Monitoring:
Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with typical Rf values around 0.6 in ethyl acetate/petroleum ether (1:1) solvent systems. - Solvent Choice:
Acetonitrile is preferred for chlorination reactions due to its polarity and ability to dissolve reactants effectively. - Temperature Control:
Precise temperature control is critical during diazotization and halogenation steps to avoid side reactions and degradation. - Esterification Conditions:
Refluxing with ethanol and sulfuric acid for several hours (e.g., 7h) achieves efficient esterification with yields around 77%.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation + Esterification | 2-aminothiazole-4-carboxylate ester | N-chlorosuccinimide, ethanol, acid catalyst | 25-60 °C, reflux for esterification | 70-80 | Selective chlorination at 5-position, high purity |
| Ring Construction + Esterification | Thioamide + halogenated carbonyl | Alkali catalyst, ethanol, acid catalyst | Cyclization under alkaline, reflux for esterification | Variable | Halogen and carboxylate introduced during ring formation |
| Diazotization-Bromination (for brominated analog) | 2-amino-5-chlorothiazole-4-carboxylate | NaNO2, acid, bromide source | Low temperature (0-5 °C) | High | Used for synthesizing 2-bromo-5-chlorothiazole derivatives |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chlorothiazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (TEA).
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Nucleophilic substitution: Formation of substituted thiazoles.
Ester hydrolysis: Formation of 5-chlorothiazole-4-carboxylic acid.
Oxidation: Formation of oxidized thiazole derivatives.
Scientific Research Applications
Ethyl 5-chlorothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-chlorothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Substituent Position and Reactivity
- Chlorine Position : The placement of chlorine at position 5 (vs. 2 in Ethyl 2-chlorothiazole-4-carboxylate) significantly impacts electronic distribution. The 5-chloro derivative exhibits greater electron-withdrawing effects at the thiazole ring’s meta-position, influencing nucleophilic substitution reactions .
- Ester Group : Ethyl esters (e.g., this compound) generally offer better lipophilicity compared to methyl esters (e.g., Mthis compound), enhancing membrane permeability in biological systems .
Functional Group Variations
- Carboxylic Acid vs. Ester : 2,5-Dichlorothiazole-4-carboxylic acid lacks the ester group, making it more polar and acidic (pKa ~2–3). This property is advantageous in salt formation but limits solubility in organic solvents .
Research and Practical Considerations
Stability and Availability
- This compound is commercially available but may face supply constraints, as noted in vendor catalogs .
- Derivatives like Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS: 72850-52-3) are discontinued in some markets, limiting their practical use .
Biological Activity
Ethyl 5-chlorothiazole-4-carboxylate (C₆H₆ClNO₂S) is a heterocyclic compound characterized by a thiazole ring, which incorporates nitrogen and sulfur atoms. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its potential as an inhibitor of cytochrome P450 enzymes and its antimicrobial properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative data.
- Molecular Formula : C₆H₆ClNO₂S
- Molecular Weight : 191.64 g/mol
- Structure : Contains an ethyl ester group at the 4-position and a chlorine substituent at the 5-position of the thiazole ring.
Cytochrome P450 Inhibition
Research indicates that this compound exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The implications of this activity are vital for understanding drug interactions and optimizing therapeutic regimens.
Antimicrobial Properties
Compounds with thiazole structures have been associated with various antimicrobial activities. This compound has shown promise in preliminary studies for its potential antifungal and antibacterial effects. These properties suggest possible applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
The following table summarizes this compound's biological activity in comparison with related compounds.
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Mthis compound | 0.97 | Contains a methyl group instead of an ethyl group |
| Ethyl 2,5-dichlorothiazole-4-carboxylate | 0.92 | Has two chlorine substituents |
| Methyl 2-amino-5-chlorothiazole-4-carboxylate | 0.87 | Contains an amino group at the second position |
| 2,5-Dichlorothiazole-4-carboxylic acid | 0.84 | Lacks the ethyl ester functionality |
| Ethyl 2-chlorothiazole-4-carboxylate | 0.79 | Contains only one chlorine substituent |
This table highlights the unique combination of an ethyl ester group and a chlorine atom at position five, contributing to its distinct reactivity and potential applications in pharmacology.
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the inhibitory effects of this compound on CYP1A2 demonstrated significant inhibition at concentrations relevant to therapeutic use. This suggests potential for drug-drug interaction studies where CYP1A2 is involved.
- Antimicrobial Testing : Preliminary antimicrobial assays indicated that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Further research is needed to elucidate the mechanisms underlying these effects.
- Synthesis Applications : The compound has been utilized in synthesizing other biologically active molecules, demonstrating its versatility in organic synthesis and medicinal chemistry.
Q & A
Q. How can researchers ensure ethical reporting of synthetic yields and reproducibility in publications?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
